Vindesine sulfate Vindesine sulfate Vindesine Sulfate is the sulfate salt form of Vindesine. Vindesine binds to and stabilizes tubulin, thereby interrupting tubulin polymerization and preventing the formation of the mitotic spindle and cell division; treated cells are unable to undergo mitosis and are arrested in metaphase. This agent also disrupts macromolecular synthesis. (NCI)
Vinblastine derivative with antineoplastic activity against CANCER. Major side effects are myelosuppression and neurotoxicity. Vindesine is used extensively in chemotherapy protocols (ANTINEOPLASTIC COMBINED CHEMOTHERAPY PROTOCOLS).
Brand Name: Vulcanchem
CAS No.: 59917-39-4
VCID: VC21338245
InChI: InChI=1S/C43H55N5O7.H2O4S/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50;1-5(2,3)4/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50);(H2,1,2,3,4)/t25-,34-,35-,36-,39+,40+,41-,42+,43+;/m1./s1
SMILES: CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.C(C(C(C(C(CO)O)O)O)O)O.OS(=O)(=O)O
Molecular Formula: C43H57N5O11S
Molecular Weight: 852.0 g/mol

Vindesine sulfate

CAS No.: 59917-39-4

VCID: VC21338245

Molecular Formula: C43H57N5O11S

Molecular Weight: 852.0 g/mol

* For research use only. Not for human or veterinary use.

Vindesine sulfate - 59917-39-4

Description

Vindesine sulfate is the sulfate salt form of vindesine, a semisynthetic vinca alkaloid derived from the flowering plant Catharanthus roseus. It is used as a chemotherapy agent in the treatment of various malignancies, including leukemia, lymphoma, melanoma, breast cancer, and lung cancer . Vindesine sulfate works by binding to and stabilizing tubulin, thereby interrupting tubulin polymerization and preventing the formation of the mitotic spindle, which is essential for cell division .

Pharmacological Activity

Vindesine sulfate exhibits antineoplastic activity against a range of cancers. It is particularly effective against acute leukemia, lung cancer, carcinoma of the breast, squamous cell carcinoma of the esophagus and head and neck, Hodgkin's disease, and non-Hodgkin's lymphomas . The drug's pharmacokinetics show a triphasic elimination pattern with a terminal half-life of approximately 24.2 hours, primarily metabolized by the liver .

Clinical Use and Side Effects

Vindesine sulfate is used extensively in chemotherapy protocols, often in combination with other drugs. The major side effects include myelosuppression and neurotoxicity. Other common side effects are alopecia, nausea, vomiting, and local tissue irritation if the drug extravasates during administration .

Antitumor Activity

Vindesine sulfate has shown significant antitumor activity in various studies. For instance, it caused a 113% prolongation of life in mice with B16 melanoma and completely inhibited the growth of certain osteogenic sarcomas and lymphosarcomas at specific doses . In clinical settings, vindesine sulfate has been studied for its efficacy in treating small cell lung cancer, non-small cell lung cancer, lymphoma, and metastatic melanoma .

Combination Therapies

Vindesine sulfate is often used in combination with other chemotherapy drugs to enhance its effectiveness. Common combination therapies include CHOEP (Cyclophosphamide, Epirubicin, Vindesine, Etoposide, and Prednisone), CVD (Cisplatin, Vindesine, and Dacarbazine), and ACVBP (Doxorubicin, Cyclophosphamide, Vindesine, Bleomycin, and Prednisone) .

Chemical and Pharmacological Data

PropertyDescription
Molecular FormulaC43H57N5O11S
Molecular Weight852.0 g/mol
PubChem CID21872799 and 76958180
SynonymsVindesine sulfate, Fildesin, Eldesine
Mechanism of ActionInhibits tubulin polymerization

Clinical Use and Side Effects

Clinical UseSide Effects
Leukemia, Lymphoma, Melanoma, Breast Cancer, Lung CancerMyelosuppression, Neurotoxicity, Alopecia, Nausea, Vomiting

Combination Therapies

Combination TherapyComponents
CHOEPCyclophosphamide, Epirubicin, Vindesine, Etoposide, Prednisone
CVDCisplatin, Vindesine, Dacarbazine
ACVBPDoxorubicin, Cyclophosphamide, Vindesine, Bleomycin, Prednisone
CAS No. 59917-39-4
Product Name Vindesine sulfate
Molecular Formula C43H57N5O11S
Molecular Weight 852.0 g/mol
IUPAC Name methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12S,19S)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid
Standard InChI InChI=1S/C43H55N5O7.H2O4S/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50;1-5(2,3)4/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50);(H2,1,2,3,4)/t25-,34-,35-,36-,39+,40+,41-,42+,43+;/m1./s1
Standard InChIKey COFJBSXICYYSKG-UNNXMZBYSA-N
Isomeric SMILES CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@@H]7[C@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O
SMILES CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.C(C(C(C(C(CO)O)O)O)O)O.OS(=O)(=O)O
Canonical SMILES CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O
Colorform Crystal from ethanol-methanol
Melting Point 230-232 °C
230 - 232 °C
Physical Description Solid
Solubility 7.00e-02 g/L
Synonyms 4,5-diaminopentanoic acid
4,5-diaminopentanoic acid dihydrochloride
4,5-diaminopentanoic acid dihydrochloride, (S)-isomer
4,5-diaminopentanoic acid, (S)-isomer
4,5-diaminovaleric acid
DAVA
Reference Todd, G.C., et al., Toxicol. Environ. Health 1, 843 (1976)
Owellen, J.R., et al., Biochem. Pharmacol., 26, 1213 (1977)
PubChem Compound 134688670
Last Modified Aug 15 2023

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